Cas no 98454-39-8 (trans-4-(Benzyloxy)cyclohexanamine)

Technical Introduction: trans-4-(Benzyloxy)cyclohexanamine trans-4-(Benzyloxy)cyclohexanamine is a chiral cyclohexylamine derivative featuring a benzyloxy substituent in the trans configuration. This compound is valued for its structural rigidity and stereochemical purity, making it a useful intermediate in organic synthesis and pharmaceutical research. The trans configuration enhances stability and influences reactivity, facilitating selective transformations. Its benzyloxy group offers versatility for further functionalization, such as deprotection to yield hydroxylated amines. The compound’s well-defined stereochemistry is advantageous for applications in asymmetric synthesis and the development of bioactive molecules. High-purity grades ensure consistent performance in research and industrial processes.
trans-4-(Benzyloxy)cyclohexanamine structure
98454-39-8 structure
Product Name:trans-4-(Benzyloxy)cyclohexanamine
CAS No:98454-39-8
MF:C13H19NO
MW:205.296063661575
MDL:MFCD14584855
CID:750608
PubChem ID:13436949
Update Time:2025-05-25

trans-4-(Benzyloxy)cyclohexanamine Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanamine, 4-(phenylmethoxy)-, trans-
    • trans-4-(Benzyloxy)cyclohexanamine
    • 4-phenylmethoxycyclohexan-1-amine
    • Cyclohexanamine,4-(phenylmethoxy)-,trans
    • trans-O-benzyl-4-aminocyclohexanol
    • AMY21458
    • starbld0018208
    • AKOS012103695
    • AS-44218
    • CS-0312347
    • SB77993
    • A934253
    • 4-(Benzyloxy)cyclohexan-1-amine
    • Cyclohexanamine, 4-(phenylmethoxy)-, cis-
    • MFCD14584854
    • SCHEMBL1241683
    • AB8242
    • 160357-83-5
    • MFCD14584855
    • 4-(benzyloxy)cyclohexanamine
    • Trans-4-(phenylMethoxy)cyclohexanaMine
    • 98454-39-8
    • AB8243
    • cis-4-(Benzyloxy)cyclohexanamine
    • 98454-38-7
    • MFCD14582896
    • AKOS023761728
    • SCHEMBL1241681
    • SB77681
    • DTXSID50540789
    • AS-44883
    • A10151
    • MDL: MFCD14584855
    • Inchi: 1S/C13H19NO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,14H2
    • InChI Key: QEJZOTXVZFPSPN-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C1CCC(CC1)N

Computed Properties

  • Exact Mass: 205.14700
  • Monoisotopic Mass: 205.146664230g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 35.2Ų

Experimental Properties

  • PSA: 35.25000
  • LogP: 3.17340

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trans-4-(Benzyloxy)cyclohexanamine Production Method

trans-4-(Benzyloxy)cyclohexanamine Suppliers

Amadis Chemical Company Limited
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(CAS:98454-39-8)trans-4-(Benzyloxy)cyclohexanamine
Order Number:A934253
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:13
Price ($):191.0
Email:sales@amadischem.com

Additional information on trans-4-(Benzyloxy)cyclohexanamine

Professional Introduction to trans-4-(Benzyloxy)cyclohexanamine (CAS No. 98454-39-8)

trans-4-(Benzyloxy)cyclohexanamine, identified by the chemical abstracts service number CAS No. 98454-39-8, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a cyclohexane ring substituted with a benzyloxy group and an amine functionality, has garnered attention due to its versatile structural properties and potential applications in drug development.

The molecular structure of trans-4-(Benzyloxy)cyclohexanamine consists of a rigid cyclohexane backbone, which provides stability and specific spatial orientation for functional groups. The presence of the benzyloxy group at the 4-position enhances the compound's solubility in organic solvents while maintaining its ability to interact with biological targets. The amine moiety at the other end of the molecule serves as a reactive site for further chemical modifications, making it a valuable intermediate in synthetic chemistry.

In recent years, there has been growing interest in the development of novel pharmacophores that can modulate biological pathways effectively. The unique combination of structural features in trans-4-(Benzyloxy)cyclohexanamine positions it as a promising candidate for designing small-molecule inhibitors or agonists. For instance, studies have shown that derivatives of this compound can exhibit inhibitory activity against certain enzymes involved in inflammatory responses and metabolic disorders.

One of the most compelling aspects of trans-4-(Benzyloxy)cyclohexanamine is its potential in medicinal chemistry due to its ability to undergo various chemical transformations. Researchers have explored its use in synthesizing complex molecules through nucleophilic substitution reactions, where the amine group can react with electrophiles to form new bonds. Additionally, the benzyloxy group can be selectively modified through hydrolysis or reduction reactions, providing further flexibility in designing derivatives with tailored properties.

The pharmacological profile of trans-4-(Benzyloxy)cyclohexanamine has been extensively studied in vitro and in vivo. Preclinical studies have demonstrated its potential as a lead compound for treating conditions such as pain syndromes and neurodegenerative diseases. The cyclohexane ring's conformational flexibility allows the molecule to interact with biological targets in multiple ways, enhancing its binding affinity and efficacy. Furthermore, the benzyloxy group contributes to hydrophobic interactions, which are crucial for membrane permeability and drug delivery.

The synthesis of trans-4-(Benzyloxy)cyclohexanamine involves multi-step organic reactions that highlight the compound's synthetic utility. Traditional methods include nucleophilic aromatic substitution followed by reduction steps to introduce the amine functionality. However, recent advancements in catalytic processes have enabled more efficient and sustainable synthetic routes. For example, transition-metal-catalyzed cross-coupling reactions have been employed to construct the benzyloxy-substituted cyclohexane core with high regioselectivity and yield.

The industrial applicability of trans-4-(Benzyloxy)cyclohexanamine extends beyond academic research into commercial drug development. Pharmaceutical companies are increasingly seeking novel intermediates that can streamline synthetic pathways and reduce production costs. The structural features of this compound make it an attractive candidate for scalable manufacturing processes, ensuring its viability in large-scale applications.

In conclusion, trans-4-(Benzyloxy)cyclohexanamine (CAS No. 98454-39-8) represents a significant advancement in pharmaceutical chemistry due to its versatile structure and potential therapeutic applications. Its unique combination of functional groups allows for diverse chemical modifications, making it a valuable intermediate in drug discovery and development. As research continues to uncover new biological targets and synthetic methodologies, this compound is poised to play an essential role in future medicinal chemistry innovations.

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Amadis Chemical Company Limited
(CAS:98454-39-8)trans-4-(Benzyloxy)cyclohexanamine
A934253
Purity:99%
Quantity:1g
Price ($):191.0
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